molecular formula C22H27NO3 B11032328 1-hydroxy-4,4,6,8-tetramethyl-1-(4-methyl-2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

1-hydroxy-4,4,6,8-tetramethyl-1-(4-methyl-2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11032328
M. Wt: 353.5 g/mol
InChI Key: BRGARNQFWTWYJT-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a unique structure. Let’s break it down:
    • The core structure is a pyrrolo[3,2,1-ij]quinoline , which consists of a pyrrole ring fused to a quinoline ring.
    • The compound contains a 1-hydroxy group, indicating the presence of an alcohol functional group.
    • It also features tetramethyl substitution at positions 4, 4, 6, and 8.
    • Additionally, there’s a 4-methyl-2-oxocyclohexyl substituent.
  • Overall, this compound combines heterocyclic rings, hydroxyl functionality, and multiple methyl groups.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves several steps.
    • Industrial production methods may involve advanced techniques such as multistep syntheses, catalysis, and purification.
  • Chemical Reactions Analysis

      Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

      Reduction: Reduction of the ketone group could yield an alcohol.

      Substitution: The compound may participate in nucleophilic substitution reactions.

      Common Reagents and Conditions: These would depend on the specific reaction. For example

      Major Products: The products would vary based on the reaction type. For instance, oxidation could yield a ketone, while reduction might produce an alcohol.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a synthetic intermediate.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Assess its pharmacological properties, potential as a drug lead, or role in disease pathways.

      Industry: Evaluate its use in materials science, catalysis, or specialty chemicals.

  • Mechanism of Action

    • Unfortunately, specific information on the mechanism of action for this compound is scarce. understanding its interactions with cellular targets (enzymes, receptors) would be crucial.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The combination of pyrroloquinoline, hydroxyl, and multiple methyl groups sets our compound apart.

    Properties

    Molecular Formula

    C22H27NO3

    Molecular Weight

    353.5 g/mol

    IUPAC Name

    3-hydroxy-6,9,11,11-tetramethyl-3-(4-methyl-2-oxocyclohexyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

    InChI

    InChI=1S/C22H27NO3/c1-12-6-7-16(18(24)10-12)22(26)17-9-13(2)8-15-14(3)11-21(4,5)23(19(15)17)20(22)25/h8-9,11-12,16,26H,6-7,10H2,1-5H3

    InChI Key

    BRGARNQFWTWYJT-UHFFFAOYSA-N

    Canonical SMILES

    CC1CCC(C(=O)C1)C2(C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)C)O

    Origin of Product

    United States

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